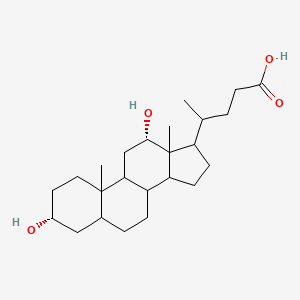

Deoxycholicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1 |

InChI Key |

KXGVEGMKQFWNSR-GPTTVZJUSA-N |

Isomeric SMILES |

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Deoxycholic Acid's Core Mechanism of Action in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of deoxycholic acid (DCA) within liver cells. As a prominent secondary bile acid, DCA's role extends beyond its digestive functions, acting as a critical signaling molecule that can instigate a cascade of cellular events, including apoptosis, necrosis, inflammation, and metabolic dysregulation. This document synthesizes current research to offer a detailed understanding of the signaling pathways, cellular responses, and experimental methodologies used to elucidate DCA's effects on hepatocytes.

Dual Nature of Deoxycholic Acid in Hepatocytes: Signaling and Toxicity

Deoxycholic acid, a secondary bile acid produced by intestinal bacteria, plays a significant role in hepatic pathophysiology. Its hydrophobic nature allows it to interact with and disrupt cellular membranes, leading to a concentration-dependent spectrum of effects. At lower, pathophysiological concentrations (≤100 μM), DCA is known to induce programmed cell death, or apoptosis, in hepatocytes.[1] Conversely, at higher concentrations (≥250 μM), it tends to cause direct cytolytic cell destruction, leading to necrosis.[1] This dose-dependent duality underscores the complexity of its mechanism of action.

Key Signaling Pathways Modulated by Deoxycholic Acid

DCA orchestrates a complex network of intracellular signaling pathways in liver cells. These pathways can either promote cell survival or trigger cell death, and the ultimate fate of the hepatocyte often depends on the balance between these opposing signals.

EGFR/MAPK Survival Pathway

Deoxycholic acid can induce a pro-survival response in hepatocytes through the ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR).[2][3][4] This activation triggers a downstream signaling cascade involving Ras, PI3 kinase, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4] The activation of the EGFR/MAPK pathway serves as a counteractive measure to the pro-apoptotic signals also initiated by DCA.

Caption: DCA-induced EGFR/MAPK survival pathway in hepatocytes.

Fas Receptor-Mediated Apoptosis

In a contrasting role, DCA also causes ligand-independent activation of the Fas receptor, a key initiator of the extrinsic apoptosis pathway.[3][4] This activation leads to the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of procaspase-8.[2][4] Activated caspase-8 can then initiate a caspase cascade, leading to the execution of apoptosis. Interestingly, the pro-apoptotic function of this pathway is inhibited by the concurrent DCA-induced MAPK signaling.[2][4]

Inhibition of the MAPK pathway potentiates DCA-induced apoptosis.[2][4] This enhanced apoptosis is dependent on the Fas receptor, as it is not observed in hepatocytes with null Fas receptor expression.[3] The potentiation of apoptosis upon MAPK inhibition is associated with a reduction in the expression of the caspase-8 inhibitor proteins, c-FLIP.[2][3]

Caption: DCA-induced Fas receptor-mediated apoptosis pathway.

TGR5 and FXR Signaling

Deoxycholic acid also functions as a signaling molecule by activating two key bile acid receptors: the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[5]

-

TGR5 Signaling: TGR5 is a cell surface receptor that, upon activation by DCA, stimulates adenylate cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This, in turn, activates protein kinase A (PKA) and downstream signaling cascades, including the MAPK pathways.[5] TGR5 is expressed in various liver cell types, including Kupffer cells and potentially hepatocytes.[6][7] In Kupffer cells, TGR5 activation can lead to a decreased inflammatory response.[7]

Caption: DCA-mediated TGR5 signaling pathway.

-

FXR Signaling: FXR is a nuclear receptor that acts as a sensor for intracellular bile acids.[5] DCA is an endogenous ligand for FXR.[5] Activation of FXR by DCA leads to the regulation of a host of genes involved in bile acid synthesis, transport, and metabolism.[5] FXR signaling can also influence lipid and glucose metabolism.[8]

Cellular and Organellar Effects of Deoxycholic Acid

The activation of the aforementioned signaling pathways culminates in a range of cellular and organellar effects that contribute to DCA-induced hepatotoxicity.

Mitochondrial Dysfunction

Mitochondria are a key target of DCA's toxic effects. DCA can alter the properties of the mitochondrial outer membrane, which can precede the mitochondrial permeability transition, a critical event in the intrinsic apoptotic pathway.[9] DCA-induced activation of the Fas/caspase-8 pathway can lead to the cleavage of BID, a pro-apoptotic protein that translocates to the mitochondria and promotes the release of cytochrome c.[2] This release of cytochrome c is a crucial step in the activation of the intrinsic apoptotic cascade.

Caption: DCA-induced mitochondrial dysfunction leading to apoptosis.

Endoplasmic Reticulum Stress

Deoxycholic acid is a known inducer of endoplasmic reticulum (ER) stress in hepatocytes.[10] This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. The ER stress response, also known as the unfolded protein response (UPR), is subsequently activated. DCA has been shown to induce the expression of UPR-related genes such as BiP and CHOP.[5] Prolonged or severe ER stress can lead to apoptosis. The mechanisms by which DCA induces ER stress include the generation of reactive oxygen species and increases in intracellular calcium levels.[10]

Caption: DCA-induced endoplasmic reticulum stress pathway.

Inflammation

Deoxycholic acid can promote a pro-inflammatory response in hepatocytes.[11] In steatotic hepatocytes, DCA has been shown to dose-dependently induce the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18, as well as the inflammasome effector caspase-1.[11] This suggests that DCA can contribute to the progression of liver inflammation, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

Effects on Lipid Metabolism

The impact of DCA on hepatic lipid metabolism is complex. While some studies suggest that DCA does not directly affect cellular lipid accumulation in steatotic hepatocytes, it can influence signaling pathways that regulate lipid metabolism.[11] For instance, the activation of FXR by bile acids plays a crucial role in regulating lipid and cholesterol metabolism.[8] Conversely, ursodeoxycholic acid (UDCA), a more hydrophilic bile acid, has been shown to ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway.[12][13] The precise and direct effects of DCA on lipid metabolic pathways in hepatocytes require further investigation.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of deoxycholic acid on liver cells.

Table 1: Dose-Dependent Effects of DCA on Hepatocyte Viability and Apoptosis

| DCA Concentration | Cell Type | Incubation Time | Effect | Reference |

| 50 μM | Primary Rat Hepatocytes | 6 hours | Potentiation of apoptosis from ~1% to ~20% with MAPK inhibition | [2] |

| 50-150 μM | Primary Mouse & Human Hepatocytes | 6 hours | No significant increase in basal apoptosis alone | [2] |

| ≤100 μM | Hepatocytes | - | Induction of apoptosis | [1] |

| ≥250 μM | Hepatocytes | - | Induction of necrosis | [1] |

| 500 μM | Rat Hepatocytes | 2 hours | Significant decline in cell viability and increased apoptosis | [1] |

Table 2: DCA-Induced Pro-inflammatory Gene Expression in Steatotic Hepatocytes

| DCA Concentration | Gene | Fold Change (mRNA expression) | Reference |

| 100-800 μM | IL-1β | Dose-dependent increase | [11] |

| 100-800 μM | IL-18 | Dose-dependent increase | [11] |

| 100-800 μM | Caspase-1 | Dose-dependent increase | [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to study the effects of DCA on liver cells.

Assessment of Apoptosis

-

Principle: To quantify the percentage of apoptotic cells following treatment with DCA.

-

Methodology:

-

Cell Culture: Primary hepatocytes (rat, mouse, or human) are isolated and cultured.

-

Treatment: Cells are treated with varying concentrations of DCA (e.g., 50-500 μM) for specific durations (e.g., 2-6 hours). In some experiments, cells are co-treated with inhibitors of specific signaling pathways, such as the MEK1/2 inhibitor PD98059 (50 μM).

-

Staining: Apoptotic nuclei are identified by staining with a fluorescent dye such as Hoechst 33342. Apoptotic nuclei exhibit condensed and fragmented chromatin.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of apoptotic nuclei relative to the total number of nuclei in multiple microscopic fields.

-

-

Reference: [2]

Western Blot Analysis for Protein Expression and Activation

-

Principle: To detect the expression levels and activation state (e.g., phosphorylation) of specific proteins in signaling pathways affected by DCA.

-

Methodology:

-

Cell Lysis: Following treatment with DCA, hepatocytes are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-MAPK, total MAPK, cleaved caspase-3, etc.), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

-

-

Reference: [3]

Measurement of Mitochondrial Membrane Potential

-

Principle: To assess mitochondrial integrity following DCA treatment. A loss of mitochondrial membrane potential is an early indicator of apoptosis.

-

Methodology:

-

Cell Treatment: Hepatocytes are treated with DCA as described above.

-

Staining: Cells are incubated with a fluorescent dye that accumulates in healthy mitochondria with an intact membrane potential, such as JC-1 or TMRM.

-

Analysis: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

-

Reference: [2]

Luciferase Reporter Assays for Promoter Activity

-

Principle: To measure the transcriptional activity of genes regulated by DCA-activated signaling pathways.

-

Methodology:

-

Plasmid Transfection: Hepatocyte cell lines (e.g., HepG2, SMMC7721) are transfected with a plasmid containing a luciferase reporter gene under the control of a specific promoter of interest (e.g., SPX promoter).

-

Treatment: Transfected cells are treated with DCA.

-

Cell Lysis and Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates an increase in the transcriptional activity of the promoter.

-

-

Reference: [5]

Caption: General experimental workflow for assessing DCA-induced apoptosis.

Conclusion

The mechanism of action of deoxycholic acid in liver cells is a complex interplay of signaling pathways and cellular responses that ultimately determine the fate of the hepatocyte. DCA's ability to activate both pro-survival and pro-apoptotic pathways highlights its role as a critical modulator of liver health and disease. Understanding these intricate mechanisms is paramount for researchers, scientists, and drug development professionals working to develop therapeutic strategies for cholestatic liver diseases, non-alcoholic fatty liver disease, and other hepatic disorders where bile acid signaling is dysregulated. This guide provides a foundational understanding of the core principles of DCA's action in hepatocytes, paving the way for further investigation and innovation in this field.

References

- 1. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Deoxycholic acid (DCA) causes ligand-independent activation of epidermal growth factor receptor (EGFR) and FAS receptor in primary hepatocytes: inhibition of EGFR/mitogen-activated protein kinase-signaling module enhances DCA-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycholic Acid (DCA) Causes Ligand-independent Activation of Epidermal Growth Factor Receptor (EGFR) and FAS Receptor in Primary Hepatocytes: Inhibition of EGFR/Mitogen-activated Protein Kinase-Signaling Module Enhances DCA-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X Receptor Agonist for the Treatment of Liver and Metab...: Ingenta Connect [ingentaconnect.com]

- 9. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid Signaling Pathways in Metabolic Disease: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Deoxycholic acid (DCA), a secondary bile acid produced by gut microbial metabolism, has emerged as a critical signaling molecule with multifaceted and often contradictory roles in metabolic diseases. Once primarily known for its role in fat digestion, DCA is now recognized as a potent ligand for key nuclear and cell surface receptors, including the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Activation of these receptors initiates complex signaling cascades that regulate glucose homeostasis, insulin (B600854) sensitivity, lipid metabolism, and energy expenditure. This technical guide provides a comprehensive overview of the core signaling pathways modulated by DCA, its impact on metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, and detailed experimental protocols for studying these effects. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of the intricate role of DCA in metabolic health and disease.

Introduction to Deoxycholic Acid as a Signaling Molecule

Deoxycholic acid is formed in the intestine through the 7α-dehydroxylation of the primary bile acid, cholic acid, a process mediated by gut bacteria.[1] Beyond its classical role as a detergent for lipid absorption, DCA functions as a signaling molecule, with its concentrations being significantly altered in metabolic disorders.[2][3] The biological effects of DCA are primarily mediated through the activation of FXR and TGR5, which are expressed in various metabolically active tissues, including the liver, intestine, adipose tissue, and skeletal muscle.[2][4] The signaling outcomes of DCA are context-dependent and can be either beneficial or detrimental to metabolic health.

Core Signaling Pathways of Deoxycholic Acid

DCA exerts its influence on cellular metabolism primarily through two receptor-mediated pathways: the Farnesoid X Receptor (FXR) pathway and the Takeda G-protein-coupled receptor 5 (TGR5) pathway.

The Farnesoid X Receptor (FXR) Pathway

DCA is a modest agonist for FXR, a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[2][5] Upon activation by DCA, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

Key downstream targets and effects of FXR activation by DCA include:

-

Bile Acid Homeostasis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[7][8] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[7][8] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, further repressing CYP7A1 expression.[7][8] This negative feedback loop is crucial for maintaining bile acid homeostasis.

-

Lipid Metabolism: FXR activation has been shown to decrease triglyceride levels by repressing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and by inducing the expression of genes involved in fatty acid oxidation.[5]

-

Glucose Metabolism: The role of FXR in glucose metabolism is complex. While some studies suggest that FXR activation can improve insulin sensitivity by repressing gluconeogenic genes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), others report conflicting findings.[6][9]

The Takeda G-protein-coupled Receptor 5 (TGR5) Pathway

DCA is a potent agonist for TGR5, a G-protein-coupled receptor expressed on the cell surface of various cell types, including enteroendocrine L-cells, macrophages, and brown adipocytes.[2][10] TGR5 activation by DCA leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[11] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[11][12]

Key downstream effects of TGR5 activation by DCA include:

-

Incretin (B1656795) Secretion: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells.[13]

-

Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation promotes energy expenditure by increasing the expression of genes involved in thermogenesis, such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2]

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit the production of pro-inflammatory cytokines, suggesting an anti-inflammatory role for DCA in certain contexts.[10]

The Dichotomous Role of DCA in Metabolic Diseases

The overall effect of DCA on metabolic health is complex and appears to be dependent on the specific metabolic context, the concentration of DCA, and the tissue in which it is acting.

Detrimental Effects of DCA

Several studies have highlighted the detrimental effects of DCA on metabolic homeostasis.

-

Impaired Glucose Homeostasis and Insulin Resistance: High concentrations of DCA have been shown to impair glucose tolerance and decrease hepatic insulin signaling.[11][14] This is potentially mediated by the induction of endoplasmic reticulum (ER) stress in hepatocytes, which can lead to inflammation and insulin resistance.[11][14] In some studies, insulin resistance has been associated with increased plasma levels of 12α-hydroxylated bile acids, including DCA.[3]

-

NAFLD and NASH: In patients with non-alcoholic fatty liver disease (NAFLD), serum and fecal levels of DCA are often elevated.[4][15] DCA may contribute to the progression of NAFLD to non-alcoholic steatohepatitis (NASH) by promoting liver inflammation and fibrosis.[13]

-

Mitochondrial Dysfunction: DCA has been shown to induce mitochondrial dysfunction in skeletal muscle cells, characterized by decreased mitochondrial mass, impaired oxygen consumption, and increased production of reactive oxygen species (ROS).[16][17]

Beneficial Effects of DCA

Conversely, other studies have reported beneficial metabolic effects of DCA.

-

Amelioration of Obesity and Improved Insulin Sensitivity: Some studies in mice have shown that DCA supplementation can alleviate high-fat diet-induced obesity, improve glucose tolerance, and enhance insulin sensitivity.[2] These effects are attributed to increased energy expenditure and thermogenesis in brown adipose tissue, as well as enhanced lipolysis.[2]

-

Stimulation of GLP-1 Secretion: Through its action on TGR5, DCA can stimulate the secretion of GLP-1, which has well-established anti-diabetic effects.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of DCA in metabolic diseases.

Table 1: Effects of DCA on Glucose Homeostasis and Insulin Signaling

| Parameter | Model | Treatment/Condition | Result | Reference |

| Glucose Tolerance | C57BL/6J mice on high-fat diet | DCA supplementation | Impaired glucose regulation | [11][14] |

| Hepatic Insulin Signaling (p-Akt) | C57BL/6J mice on high-fat diet | DCA supplementation | Decreased by ~2-fold | [11] |

| Hepatic ER Stress (BiP expression) | C57BL/6J mice on high-fat diet | DCA supplementation | Increased by ~2-fold | [11] |

| Hepatic TNFα Expression | C57BL/6J mice on high-fat diet | DCA supplementation | Increased | [11] |

| Glucose Metabolism | Mice on high-fat diet | DCA gavage | Ameliorated | [2] |

| Insulin Sensitivity | Mice on high-fat diet | DCA gavage | Improved | [2] |

Table 2: Effects of DCA on Energy Metabolism and Adipose Tissue

| Parameter | Model | Treatment/Condition | Result | Reference |

| Energy Expenditure | Mice on high-fat diet | DCA supplementation | Significantly enhanced | [2] |

| UCP1 mRNA Expression (BAT) | Mice on high-fat diet | DCA gavage | Upregulated | [2][18] |

| Adipocyte Size (eWAT, iWAT) | Mice on high-fat diet | DCA treatment | Decreased | [2] |

Table 3: Effects of DCA on Mitochondrial Function

| Parameter | Model | Treatment | Result | Reference |

| Mitochondrial Mass (TOM20) | C2C12 myotubes | DCA (120 µM) | Decreased | [16] |

| Basal Oxygen Consumption Rate | C2C12 myotubes | DCA and CA | Decreased | [16][17] |

| ATP-linked Respiration | C2C12 myotubes | DCA and CA | Decreased | [16][17] |

| Mitochondrial ROS Production | C2C12 myotubes | DCA and CA | Increased | [16][17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of DCA signaling research.

Animal Studies

-

Animal Model: C57BL/6J mice are commonly used.

-

Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.

-

Diet: For studies on diet-induced metabolic dysfunction, mice are often fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks). DCA can be supplemented in the diet or administered by oral gavage.

-

Fasting: Fast mice for 6 hours prior to the test, with free access to water.

-

Baseline Glucose: At time 0, obtain a baseline blood glucose measurement from a tail snip using a handheld glucometer.

-

Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

-

Animal Model and Diet: As described for the OGTT.

-

Fasting: Fast mice for 4-6 hours with free access to water.[19][20]

-

Baseline Glucose: At time 0, measure baseline blood glucose from a tail snip.

-

Insulin Injection: Administer human insulin (e.g., Humulin R) at a dose of 0.75-1.0 U/kg body weight via intraperitoneal (IP) injection.[19][21]

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

-

Data Analysis: Plot blood glucose levels over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

-

Apparatus: Use an indirect calorimetry system (e.g., TSE LabMaster or Columbus Instruments CLAMS).

-

Acclimatization: Individually house mice in the metabolic cages for at least 24-48 hours to acclimate before data collection.[9][22]

-

Data Collection: Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for 24-72 hours.[22] Simultaneously monitor food and water intake and locomotor activity.

-

Calculations:

-

Respiratory Exchange Ratio (RER): RER = VCO2 / VO2. An RER close to 1.0 indicates carbohydrate oxidation, while a value closer to 0.7 indicates fat oxidation.

-

Energy Expenditure (EE): Calculate EE using the Weir equation: EE (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].

-

-

Data Analysis: Analyze data for diurnal variations and differences between treatment groups.

In Vitro and Ex Vivo Assays

-

Sample Preparation: Homogenize liver tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, p-IRE1α, CHOP) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Culture: Plate cells (e.g., C2C12 myotubes) in a multi-well plate and treat with DCA as required.

-

Probe Loading: Incubate the cells with a mitochondrial ROS-specific fluorescent probe, such as MitoSOX Red, at a final concentration of 5 µM for 15-30 minutes at 37°C, protected from light.[24]

-

Washing: Gently wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess probe.

-

Detection:

-

Fluorescence Microscopy: Visualize ROS production using a fluorescence microscope.

-

Flow Cytometry: Quantify the fluorescence intensity of a cell suspension using a flow cytometer.

-

Plate Reader: Measure the fluorescence intensity in a multi-well plate using a fluorescence plate reader.

-

-

Controls: Include an untreated control and a positive control (e.g., antimycin A or rotenone) to validate the assay.

-

Sample Preparation:

-

Serum/Plasma: Precipitate proteins with a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Centrifuge and collect the supernatant.

-

Feces: Homogenize fecal samples in a solvent mixture and extract the bile acids.

-

-

Internal Standards: Add a mixture of deuterated bile acid internal standards to the samples for accurate quantification.

-

Chromatography: Separate the bile acids using a reverse-phase C18 column on a UHPLC system. A gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) and formic acid is typically used.

-

Mass Spectrometry: Detect and quantify the bile acids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4][14][25]

-

Data Analysis: Use specialized software to integrate the peaks and calculate the concentrations of individual bile acids based on the standard curves.

Conclusion and Future Directions

Deoxycholic acid is a pleiotropic signaling molecule with a complex and context-dependent role in metabolic disease. Its ability to activate both FXR and TGR5 places it at a critical nexus of metabolic regulation. While high concentrations of DCA appear to contribute to insulin resistance and liver injury, particularly through the induction of ER stress, its activation of TGR5 can lead to beneficial effects on glucose homeostasis and energy expenditure. This dichotomy underscores the importance of understanding the precise molecular mechanisms and the factors that dictate the balance between DCA's beneficial and detrimental effects.

Future research should focus on elucidating the tissue-specific roles of DCA and the interplay between its signaling pathways. The development of selective modulators of FXR and TGR5 will be crucial for dissecting their individual contributions to the metabolic effects of DCA. Furthermore, a deeper understanding of the gut microbiota's role in regulating DCA levels could open new therapeutic avenues for metabolic diseases. For drug development professionals, targeting the DCA signaling network presents both opportunities and challenges. A nuanced approach that considers the multifaceted nature of DCA's actions will be essential for harnessing its therapeutic potential while mitigating its adverse effects.

References

- 1. Effects of dichloroacetate on glycogen metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Postprandial FGF19-induced phosphorylation by Src is critical for FXR function in bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 10. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taurochenodeoxycholic acid mediates cAMP-PKA-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of TGR5 Increases Urine Concentration by Inducing AQP2 and AQP3 Expression in Renal Medullary Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Insulin Tolerance Test in Mouse [protocols.io]

- 20. Insulin Tolerance Test [protocols.io]

- 21. mmpc.org [mmpc.org]

- 22. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]

- 23. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Dual Role of Deoxycholic Acid in Gut Microbiome Homeostasis: A Technical Guide

December 19, 2025

Abstract

Deoxycholic acid (DCA), a secondary bile acid produced by the gut microbiota, plays a critical and multifaceted role in maintaining gut microbiome homeostasis. Its functions extend from modulating the composition and function of the gut microbial community to influencing host physiology through various signaling pathways. This technical guide provides an in-depth exploration of the intricate relationship between DCA and the gut microbiome. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of DCA's mechanisms of action, its impact on intestinal health and disease, and the experimental methodologies used to investigate these interactions. The guide summarizes key quantitative data, details experimental protocols, and provides visual representations of complex signaling pathways and workflows to facilitate a deeper understanding of this crucial gut metabolite.

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, is integral to host health. Its composition and metabolic activities are profoundly influenced by various factors, including diet and host-derived molecules. Among the latter, bile acids have emerged as key signaling molecules that shape the gut microbial community and regulate host metabolism and immunity.[1] Primary bile acids, synthesized in the liver, are metabolized by gut bacteria into secondary bile acids, with deoxycholic acid (DCA) being one of the most abundant and potent.[1][2]

DCA's role in the gut is pleiotropic; it can be both beneficial and detrimental depending on its concentration and the host's physiological state. At physiological concentrations, DCA contributes to the maintenance of a healthy gut barrier and modulates immune responses. However, elevated levels of DCA, often associated with high-fat diets, are implicated in the pathogenesis of various intestinal diseases, including inflammatory bowel disease (IBD) and colorectal cancer (CRC).[3][4][5] This guide delves into the intricate mechanisms by which DCA influences gut microbiome homeostasis, providing a detailed technical resource for the scientific community.

The Influence of Deoxycholic Acid on Gut Microbiome Composition

DCA exerts a strong selective pressure on the gut microbiota due to its antimicrobial properties. Its ability to disrupt bacterial cell membranes influences the abundance and diversity of microbial populations.

Some studies have shown that ursodeoxycholic acid (UDCA), a different secondary bile acid, can lead to an overrepresentation of Faecalibacterium prausnitzii and an underrepresentation of Ruminococcus gnavus, particularly in men who did not have a recurrence of colorectal adenoma.[6][7] While this is not a direct effect of DCA, it highlights the influence of secondary bile acids on microbial composition. In a mouse model of chronic liver injury, DCA supplementation was found to cause significant changes in the gut microbiota composition, which was essential for its protective effects.[8] Specifically, DCA promoted the growth of Akkermansia muciniphila.[8]

Conversely, in a study on gastric intestinal metaplasia, long-term DCA administration in mice led to microbial dysbiosis characterized by the specific enrichment of the Gemmobacter and Lactobacillus genera.[9][10]

Table 1: Effects of Deoxycholic Acid on Gut Microbiota Composition

| Study Model | DCA Intervention | Key Microbial Changes | Reference |

| INS-GAS Mice | Long-term DCA supplementation in drinking water | Enrichment of Gemmobacter and Lactobacillus genera. | [9][10] |

| CCl4-induced chronic liver injury mouse model | DCA supplementation | Promoted the growth of Akkermansia muciniphila. | [8] |

| Human clinical trial (colorectal adenoma prevention) | Oral ursodeoxycholic acid (UDCA) at 8-10 mg/kg/day for 3 years | Overrepresentation of Faecalibacterium prausnitzii and underrepresentation of Ruminococcus gnavus in men with no adenoma recurrence. | [6][7] |

Deoxycholic Acid and Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful luminal contents into the systemic circulation. DCA has been shown to have a significant impact on this barrier, often in a concentration-dependent manner.

High concentrations of DCA can disrupt the intestinal barrier. In a human Caco-2 cell intestinal model, DCA at physiological, sub-mM concentrations increased both transcellular and paracellular permeability by over 20%.[11][12] This was accompanied by a decrease in the mRNA levels of 23 genes related to the epithelial barrier, including those involved in tight junctions, focal adhesions, gap junctions, and adherens junctions, by over 40% in cells treated with 0.25 mM DCA.[11][12] Furthermore, DCA treatment led to a greater than 58% decrease in the protein content of occludin, a key tight junction protein.[11][12] In another study using Caco-2 and IMCE cell lines, DCA was shown to disrupt cell monolayer integrity.[3][4] In Apcmin/+ mice, DCA administration resulted in a reduction of the tight junction protein zonula occludens 1 (ZO-1).[3]

Table 2: Quantitative Effects of Deoxycholic Acid on Intestinal Barrier Function

| Experimental Model | DCA Concentration | Effect on Permeability | Effect on Gene/Protein Expression | Reference |

| Human Caco-2 cells | sub-mM | >20% increase in transcellular and paracellular permeability | >40% decrease in mRNA levels of 23 barrier-related genes (at 0.25 mM); >58% decrease in occludin protein content | [11][12] |

| Caco-2 and IMCE cells | Not specified | Disrupted cell monolayer integrity | Not specified | [3][4] |

| Apcmin/+ mice | Not specified | Increased number and size of intestinal adenomas | Reduction of zonula occludens 1 (ZO-1) | [3] |

| Mouse intestinal tissue (in vitro) | 1-3 mM | Dose-dependent disruption of epithelial integrity | Not specified | [13] |

| Mice (in vivo) | 0.1% DCA in diet for 10 weeks | 1.5-fold increase in intestinal permeability | Not specified | [13] |

Signaling Pathways Modulated by Deoxycholic Acid

DCA exerts its effects on the host by activating various signaling pathways, primarily through nuclear and G protein-coupled receptors.

Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5)

FXR and TGR5 are two major bile acid-activated receptors that play crucial roles in regulating bile acid, glucose, and lipid metabolism, as well as inflammatory responses.[14][15][16][17] In the intestine, activation of FXR by bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress bile acid synthesis.[14][17] TGR5, on the other hand, is expressed in various cells, including enteroendocrine L cells, where its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves insulin (B600854) sensitivity.[14]

In the context of colorectal cancer, DCA has been shown to downregulate FXR expression in CRC cell lines, which is thought to contribute to cancer progression.[18]

DCA signaling through FXR and TGR5 in intestinal cells.

NLRP3 Inflammasome Activation

Elevated levels of DCA, often associated with a high-fat diet, can act as an endogenous danger signal, leading to the activation of the NLRP3 inflammasome in macrophages.[5] This activation contributes to colonic inflammation.[5] In Apcmin/+ mice, DCA treatment induced the activation of the NLRP3 inflammasome and increased the production of inflammatory cytokines.[3]

DCA-induced activation of the NLRP3 inflammasome.

STAT3 Signaling in Gastric Metaplasia

In the context of gastric intestinal metaplasia, DCA has been shown to activate the STAT3 signaling pathway.[9][10][19] DCA promotes the phosphorylation and nuclear accumulation of STAT3, which in turn upregulates the expression of KLF5, a marker for intestinal metaplasia.[9][10][19] This signaling cascade is initiated by DCA binding to TGR5.[9][10]

DCA-TGR5-STAT3-KLF5 signaling in gastric metaplasia.

Experimental Protocols

This section provides an overview of common experimental methodologies used to study the effects of deoxycholic acid on the gut microbiome and host.

In Vitro Intestinal Barrier Model

-

Cell Line: Human colorectal adenocarcinoma cells (Caco-2).

-

Culture: Caco-2 cells are grown on permeable supports (e.g., Transwell inserts) to form a polarized monolayer that mimics the intestinal epithelium.

-

Treatment: Differentiated Caco-2 monolayers are treated with physiological concentrations of DCA (e.g., 0.25 mM) added to the apical or basolateral compartment.

-

Permeability Assays:

-

Transepithelial Electrical Resistance (TEER): Measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates increased paracellular permeability.

-

Fluorescent Tracer Flux: Fluorescently labeled molecules of different sizes (e.g., FITC-dextran) are added to the apical side, and their appearance in the basolateral medium is quantified over time to measure paracellular flux.

-

-

Gene and Protein Expression Analysis:

-

qPCR: RNA is extracted from the cells to quantify the mRNA levels of genes related to tight junctions (e.g., occludin, claudins, ZO-1), adherens junctions, and inflammatory signaling.

-

Western Blotting and Immunofluorescence: Protein lysates are analyzed by Western blotting to determine the expression levels of key barrier proteins. Immunofluorescence staining is used to visualize the localization of these proteins within the cell monolayer.

-

Workflow for in vitro intestinal barrier function assessment.

Murine Models of Intestinal Inflammation and Carcinogenesis

-

Animal Models:

-

Dextran Sodium Sulfate (DSS)-induced Colitis: Mice are administered DSS in their drinking water to induce acute or chronic colitis, which mimics aspects of human IBD.

-

Apcmin/+ Mice: These mice carry a mutation in the Apc gene and spontaneously develop intestinal adenomas, serving as a model for colorectal cancer.

-

-

DCA Administration: DCA can be administered to mice through their diet (e.g., 0.2% DCA-supplemented chow) or via oral gavage.

-

Assessment of Intestinal Inflammation:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.

-

Histopathology: Colon tissues are collected, fixed, sectioned, and stained (e.g., with H&E) to evaluate the severity of inflammation, epithelial damage, and immune cell infiltration.

-

Cytokine Analysis: Colon tissue homogenates or serum samples are analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

-

-

Assessment of Intestinal Carcinogenesis:

-

Tumor Burden: The number and size of intestinal adenomas are quantified.

-

Histological Analysis: Tumors are histologically graded to assess the progression from adenoma to adenocarcinoma.

-

-

Gut Microbiome Analysis: Fecal samples or cecal contents are collected for 16S rRNA gene sequencing or shotgun metagenomics to analyze the composition and functional capacity of the gut microbiota.

-

Bile Acid Profiling: Fecal, serum, or tissue samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different bile acid species.[18][20][21][22]

Workflow for in vivo studies using murine models.

Conclusion and Future Directions

Deoxycholic acid is a pivotal metabolite in the gut, acting as a critical signaling molecule that mediates the complex interplay between the host and its microbiome. Its role in gut microbiome homeostasis is a delicate balance, with physiological concentrations contributing to gut health and excessive levels promoting disease. This guide has provided a comprehensive overview of the current knowledge on DCA, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Future research should continue to unravel the context-dependent effects of DCA. Key areas of investigation include:

-

Microbial DCA Producers: Identifying and characterizing the specific gut bacterial species responsible for DCA production and understanding the factors that regulate their activity.

-

Personalized Responses: Investigating how host genetics and baseline microbiome composition influence the response to DCA.

-

Therapeutic Targeting: Exploring strategies to modulate DCA levels or its downstream signaling pathways for the prevention and treatment of intestinal diseases.

A deeper understanding of the intricate role of deoxycholic acid in gut microbiome homeostasis will undoubtedly open new avenues for the development of novel therapeutic interventions for a range of gastrointestinal and metabolic disorders.

References

- 1. Frontiers | Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Deoxycholic acid disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycholic acid disrupts the intestinal mucosal barrier and promotes intestinal tumorigenesis - Food & Function (RSC Publishing) DOI:10.1039/C8FO01143E [pubs.rsc.org]

- 5. Frontiers | Deoxycholic Acid Triggers NLRP3 Inflammasome Activation and Aggravates DSS-Induced Colitis in Mice [frontiersin.org]

- 6. Effects of ursodeoxycholic acid on the gut microbiome and colorectal adenoma development [repository.arizona.edu]

- 7. researchgate.net [researchgate.net]

- 8. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. [PDF] Deoxycholic Acid Modulates Cell-Junction Gene Expression and Increases Intestinal Barrier Dysfunction | Semantic Scholar [semanticscholar.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Deoxycholic acid induces gastric intestinal metaplasia by activating STAT3 signaling and disturbing gastric bile acids metabolism and microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

Deoxycholic Acid: A Key Biomarker in Gastrointestinal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Deoxycholic acid (DCA), a secondary bile acid produced by the metabolic action of gut microbiota on the primary bile acid cholic acid, is emerging as a critical signaling molecule and a potent biomarker in the pathophysiology of various gastrointestinal (GI) disorders. Its role extends from influencing gut microbiota composition to modulating key cellular signaling pathways implicated in inflammation and carcinogenesis. Elevated levels of DCA have been associated with an increased risk of colorectal cancer, while altered concentrations are observed in inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of DCA's role as a biomarker, detailing quantitative data, experimental protocols for its measurement, and the intricate signaling pathways it governs.

Deoxycholic Acid Levels in Gastrointestinal Disorders: A Quantitative Overview

The concentration of deoxycholic acid in biological samples, primarily serum and feces, is significantly altered in several gastrointestinal diseases compared to healthy individuals. These changes provide valuable diagnostic and prognostic information.

Colorectal Neoplasms

Studies have consistently shown a correlation between DCA concentrations and the risk of developing colorectal adenomas and cancer.

Table 1: Serum Deoxycholic Acid Concentrations in Colorectal Adenomas and Neoplasms

| Condition | Sample Type | DCA Concentration (μmol/L) | Control Concentration (μmol/L) | p-value | Reference |

| Colorectal Adenomas (Men) | Serum | 1.70 ± 0.59 | 1.16 ± 0.39 | < 0.0005 | [1] |

| Colorectal Adenomas (Combined Sexes) | Serum | 1.47 ± 0.78 | 1.08 ± 0.39 | < 0.0025 | [1] |

| Colonic Neoplasms | Serum | Lower than control | - | < 0.05 | [2][3] |

| Unconjugated DCA in Colorectal Adenomas | Serum | 0.89 | 0.32 | < 0.0025 | [4] |

Table 2: Fecal Deoxycholic Acid Concentrations in Colorectal Cancer

| Condition | Sample Type | DCA Concentration | Control Concentration | Significance | Reference |

| Colorectal Cancer | Feces | Significantly higher | - | Higher risk/incidence associated with higher DCA | [5] |

Inflammatory Bowel Disease (IBD)

In contrast to colorectal cancer, IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), is often associated with decreased levels of secondary bile acids like DCA.

Table 3: Fecal Deoxycholic Acid Concentrations in Ulcerative Colitis

| Condition | Sample Type | DCA Concentration | Control Concentration | Significance | Reference |

| Ulcerative Colitis | Feces | Significantly lower | Higher | p = 1.2 x 10-7 | [5] |

| Active Ulcerative Colitis | Feces | Lower | Higher | p = 0.036 | [6] |

Experimental Protocols for Deoxycholic Acid Quantification

Accurate and reproducible quantification of DCA is paramount for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most common analytical techniques employed.

Protocol 1: Quantification of Fecal Deoxycholic Acid by LC-MS/MS

This protocol provides a high-throughput method for the analysis of DCA in fecal samples.

1. Sample Preparation:

-

Homogenize frozen fecal samples.

-

Accurately weigh approximately 0.5 g of the homogenized sample into a 2 mL screw-top tube.

-

Add 1.00 mL of ice-cold methanol (B129727) containing an internal standard (e.g., DCA-d4).

-

Shake the sample for 30 minutes at 4°C.

-

Centrifuge at 21,000 rpm for 20 minutes.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube and dilute 1:5 (v/v) with 0.1% aqueous formic acid.

-

Filter the extract through a 0.22 µm polypropylene (B1209903) syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm.[7]

-

Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v).

-

Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v).

-

Gradient: A suitable gradient to separate DCA from other bile acids.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.[8]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for DCA and its internal standard.

Protocol 2: Quantification of Serum Deoxycholic Acid by HPLC-UV

This protocol details a method for DCA analysis in serum using HPLC with UV detection, which is a more accessible technique in many laboratories.

1. Sample Preparation:

-

To 200 µL of serum, add a known amount of an internal standard (e.g., a structural analog of DCA not present in the sample).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the bile acids.

-

Elute the bile acids from the SPE cartridge.

-

Derivatize the carboxylic acid group of DCA with a UV-active tag (e.g., 2-bromo-2'-acetonaphthone) to enhance detection.[9]

2. HPLC-UV Instrumentation and Conditions:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Lichrospher 100 C18, 5 µm, 125 x 4 mm or equivalent.[9]

-

Mobile Phase: Acetonitrile:water (6:4, v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 245 nm (dependent on the derivatizing agent).[9]

-

Column Temperature: 35°C.

Signaling Pathways Modulated by Deoxycholic Acid

DCA exerts its biological effects by modulating several key intracellular signaling pathways, contributing to the pathogenesis of GI disorders.

β-Catenin Signaling Pathway in Colorectal Cancer

DCA can activate the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.

References

- 1. Increased serum deoxycholic acid levels in men with colorectal adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation Analysis Between Serum Bile Acid Profiles and Colonic Neoplasms [xiahepublishing.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Unconjugated secondary bile acids in the serum of patients with colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. High-performance liquid chromatographic determination of ursodeoxycholic acid after solid phase extraction of blood serum and detection-oriented derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycholic acid (DCA), a secondary bile acid produced by gut microbiota, has garnered significant attention in drug development for its diverse biological activities. Beyond its physiological role in fat emulsification, DCA exhibits cytolytic properties that have been harnessed for therapeutic applications, most notably in the reduction of submental fat.[1] Furthermore, DCA and its derivatives have demonstrated potential as anticancer and anti-inflammatory agents. Understanding the structure-activity relationship (SAR) of deoxycholic acid is paramount for the rational design of novel analogs with enhanced efficacy and selectivity. This technical guide provides an in-depth overview of DCA's SAR, focusing on chemical modifications that influence its biological activity. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Structure of Deoxycholic Acid

Deoxycholic acid is a steroid molecule characterized by a cholane (B1240273) skeleton with hydroxyl groups at positions 3α and 12α, and a carboxylic acid side chain at C-24.[2] Modifications at these key positions, as well as on the steroid nucleus, have been explored to modulate its physicochemical properties and biological effects.

Structure-Activity Relationship Insights

The biological activity of deoxycholic acid derivatives is intricately linked to their structural modifications. Key areas of modification include the C-3 and C-12 hydroxyl groups, the C-24 carboxylic acid, and the steroidal backbone.

Modifications at the C-3 Position

The C-3 hydroxyl group is a frequent target for modification to enhance biological activity. Studies have shown that introducing various moieties at this position can significantly impact the cytotoxic and anti-inflammatory properties of DCA. For instance, the synthesis of DCA derivatives with aryl- or hetarylsulfanyl moieties at the C-3 position has yielded compounds with notable anti-proliferative activity against various cancer cell lines.[3] Specifically, heterocyclic substituents were found to be more effective than aryl moieties in enhancing this activity.[3]

Modifications of the Carboxylic Acid Side Chain

The C-24 carboxylic acid is crucial for the detergent-like properties of DCA. Conjugation of this group with amino acids or other polar moieties can alter the molecule's hydrophobicity and, consequently, its interaction with cell membranes and biological targets. For example, a series of DCA derivatives bearing amino acid moieties have been synthesized and shown to possess promising antiproliferative activities.[4] One such derivative, DCA5b, demonstrated significant cytotoxic activity through the induction of apoptosis.[4]

Modifications of the Steroidal Backbone

Alterations to the steroid nucleus, such as the introduction of double bonds or additional functional groups, can influence the overall conformation and biological activity of DCA analogs. For example, the presence of a 9(11)-double bond in conjunction with modifications in ring A has been shown to improve the ability of DCA derivatives to inhibit cancer cell growth.[5]

Quantitative Data on Deoxycholic Acid Derivatives

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various deoxycholic acid derivatives from cited literature.

Table 1: In Vitro Cytotoxicity of Deoxycholic Acid-Chalcone Conjugates

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| 4b | 2-nitrophenyl chalcone (B49325) conjugate | SiHa | 0.51 | [6] |

| A549 | 1.71 | [6] | ||

| 4d | 4-chlorophenyl chalcone conjugate | A549 | 0.25 | [6] |

| 4e | 3,4,5-trimethoxyphenyl chalcone conjugate | SiHa | 0.84 | [6] |

Table 2: In Vitro Cytotoxicity of Deoxycholic Acid Derivatives with Hetarylsulfanyl Moieties at C-3

| Compound | Modification at C-3 | Cell Line | Selectivity Index (SI) | Reference |

| 5 | 1-methylimidazolyl | HuTu-80 | >7.7 | [3] |

| 6 | 1,2,4-triazolyl | HuTu-80 | >38.5 | [3] |

| 11 | pyrimidinyl | HuTu-80 | >12.0 | [3] |

Signaling Pathways Modulated by Deoxycholic Acid

Deoxycholic acid exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Epidermal Growth Factor Receptor (EGFR) Signaling

DCA can induce ligand-independent activation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[7][8] This activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[7] The non-canonical activation of EGFR by DCA may involve an increase in intracellular calcium levels.[9]

Wnt/β-catenin Signaling

DCA has been shown to activate the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation, differentiation, and tumorigenesis.[10][11] DCA can induce the tyrosine phosphorylation of β-catenin, leading to its stabilization and nuclear translocation, where it acts as a transcriptional co-activator for target genes like cyclin D1 and uPAR.[11]

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Synthesis and evaluation of antitumor, anti-inflammatory and analgesic activity of novel deoxycholic acid derivatives bearing aryl- or hetarylsulfanyl moieties at the C-3 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of Amino Acids Modified Deoxycholic Acid Derivatives and in Vitro Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of novel deoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Deoxycholic Acid (DCA) Causes Ligand-independent Activation of Epidermal Growth Factor Receptor (EGFR) and FAS Receptor in Primary Hepatocytes: Inhibition of EGFR/Mitogen-activated Protein Kinase-Signaling Module Enhances DCA-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deoxycholic acid mediates non-canonical EGFR-MAPK activation through the induction of calcium signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of Deoxycholic Acid in Human Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of deoxycholic acid (DCA) in various human tissues and biofluids. Deoxycholic acid, a secondary bile acid produced by the metabolic activity of intestinal bacteria, plays a significant role in physiological and pathophysiological processes. Understanding its concentration in different bodily compartments is crucial for research into metabolic diseases, gastrointestinal disorders, and cancer, as well as for the development of novel therapeutics. This document summarizes quantitative data, details common experimental protocols for DCA measurement, and visualizes its key signaling pathways.

I. Quantitative Data on Deoxycholic Acid Concentrations

The physiological concentrations of deoxycholic acid exhibit considerable variability depending on the biological matrix, prandial state, and the health status of the individual. The following tables summarize reported DCA concentrations in various human tissues and biofluids.

Table 1: Deoxycholic Acid Concentrations in Human Serum and Plasma

| Biological Matrix | Study Population | N | Concentration (µmol/L) | Analytical Method | Citation |

| Peripheral Venous Serum | Healthy Subjects | 9 | Not specified, but analyzed | Isotope Dilution-Mass Spectrometry | [1] |

| Peripheral Venous Serum | Otherwise Healthy Patients Undergoing Cholecystectomy | 10 | 1.44 ± 0.57 (Mean ± SEM) | Gas Chromatography-Mass Spectrometry | [2] |

| Peripheral Venous Serum | Patients with Uncomplicated Cholesterol Gallstone Disease | 5 | ~1.5 (Fasting, estimated from graph) | Gas Chromatography-Mass Spectrometry | [3] |

| Plasma | Healthy Young Adults (67% women) | 136 | Data collected, positive association with lean body mass noted | Not specified | [4] |

| Fasting Plasma | Healthy Adults | 250 | Median concentrations higher in men than women | LC-MS Stable Isotope Dilution Assay | [5] |

| Fasting Plasma | Postmenopausal Women with Breast Cancer | 20 | 52% higher than controls | Gas-Liquid Chromatography/Mass Spectrometry | [6] |

| Fasting Plasma | Healthy Postmenopausal Women (Controls) | 20 | Not specified, but lower than breast cancer patients | Gas-Liquid Chromatography/Mass Spectrometry | [6] |

| Serum | Healthy Adults | Not specified | Reference intervals established | LC-MS/MS | [7] |

| Systemic Venous Serum | Untreated Gallstone Patients | 12 | Not specified, but analyzed | Isotope Dilution-Mass Spectrometry | [1] |

| Systemic Blood Serum | Fasting Healthy Subjects | 5 | ~1.0-2.0 (Fasting, estimated from graph) | Gas Chromatography-Mass Spectrometry | [3] |

Table 2: Deoxycholic Acid Concentrations in Human Portal Venous Blood

| Biological Matrix | Study Population | N | Concentration (µmol/L) | Analytical Method | Citation |

| Portal Venous Serum | Otherwise Healthy Patients Undergoing Cholecystectomy | 10 | 6.18 ± 2.27 (Mean ± SEM) | Gas Chromatography-Mass Spectrometry | [2] |

| Portal Venous Serum | Patients with Uncomplicated Cholesterol Gallstone Disease | 5 | ~7.0 (Fasting, estimated from graph) | Gas Chromatography-Mass Spectrometry | [3] |

| Portal Venous Blood | Gallstone-free Patients | 9 | Not specified, but analyzed | Gas Chromatography-Mass Spectrometry | [8] |

| Portal Venous Blood | Untreated Gallstone Patients | 20 | Not specified, but similar to gallstone-free | Gas Chromatography-Mass Spectrometry | [8] |

Table 3: Deoxycholic Acid Concentrations in Human Bile

| Biological Matrix | Study Population | N | Concentration (% of total bile acids) | Analytical Method | Citation |

| Gallbladder Bile | Gallstone-free Subjects | 46 | Not specified, but analyzed | Not specified | [9] |

| Gallbladder Bile | Cholesterol Gallstone Patients | 122 | 21 (Mean, normal DCA group) | Not specified | [9] |

| Gallbladder Bile | Cholesterol Gallstone Patients | 13 | 50 (Mean, high DCA group) | Not specified | [9] |

| Bile | Healthy Volunteers (before DCA ingestion) | 7 | Not specified, but analyzed | Gas Chromatography-Mass Spectrometry | [5] |

| Bile | Healthy Volunteers (after DCA ingestion) | 7 | Predominantly deoxycholyl conjugates | Gas Chromatography-Mass Spectrometry | [5] |

Table 4: Deoxycholic Acid Concentrations in Human Feces

| Biological Matrix | Study Population | N | Concentration | Analytical Method | Citation |

| Feces | Healthy Subjects | 10 | Not specified, but analyzed | HPLC | [10] |

| Feces | Healthy Adults | Not specified | 50 to 150 µM (in fecal water) | Not specified | [11] |

| Feces | Healthy Controls | 97 | Data collected | UPLC-MS | [12] |

| Feces | Patients with Functional Gut Disorders | 153 | Data collected | UPLC-MS | [12] |

| Feces | Healthy Humans | 70 | Concentrations normalized by wet weight, dry weight, and protein content | Not specified | [13] |

II. Experimental Protocols for Deoxycholic Acid Quantification

Accurate quantification of deoxycholic acid in biological matrices is critical for research and clinical applications. The following sections provide detailed methodologies for commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum/Plasma DCA

This method is highly sensitive and specific for the quantification of various bile acids, including DCA, in serum and plasma.[7][14][15]

a. Sample Preparation (Protein Precipitation) [7][14]

-

To 50 µL of serum or plasma, add 10 µL of an internal standard working solution (e.g., deuterated DCA).

-

Add 140 µL of cold methanol (B129727) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[14]

b. Chromatographic Conditions [7]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (2:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

c. Mass Spectrometry Conditions [7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Ion Spray Voltage: -4500 V.

-

Temperature: 450°C.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DCA and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Bile DCA

GC-MS is a robust method for bile acid analysis, though it requires derivatization to increase the volatility of the analytes.[16][17]

a. Sample Preparation (Hydrolysis and Derivatization) [17]

-

Deconjugation: Treat the bile sample with cholylglycine hydrolase to deconjugate glycine (B1666218) and taurine-conjugated bile acids.

-

Extraction: Extract the deconjugated bile acids from the sample using a solid-phase extraction (SPE) C18 cartridge.

-

Methylation: Methylate the carboxyl group of the bile acids using methanolic-hydrochloric acid.

-

Trimethylsilylation: Silylate the hydroxyl groups using a derivatizing agent such as Tri-Sil® reagent.

-

Evaporate the solvent and reconstitute the derivatized bile acids in hexane (B92381) for injection.

b. GC-MS Conditions [16]

-

GC System: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the different bile acid derivatives.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron ionization (EI).

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Fecal DCA

HPLC with UV or mass spectrometric detection can be used for the quantification of DCA in fecal samples.[10][18]

a. Sample Preparation [10][19]

-

Lyophilization: Lyophilize the fecal sample to remove water.

-

Extraction: Extract the bile acids from the lyophilized feces using an appropriate solvent, such as 0.1 N NaOH in 50% isopropanol, or methanol:water (1:1, v/v) with 0.1% formic acid.[10][18]

-

Enzymatic Deconjugation: Treat the extract with cholylglycine hydrolase and sulfatase to hydrolyze conjugated bile acids.[10]

-

Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to isolate the unconjugated bile acids.[10]

-

Derivatization (for UV detection): If using UV detection, derivatize the bile acids with a UV-active tag, such as phenacyl bromide, to enhance detection.[10]

-

Reconstitute the final sample in the mobile phase for HPLC analysis.

b. HPLC Conditions [10]

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a specific wavelength (e.g., 254 nm for phenacyl esters) or mass spectrometry.[10]

III. Deoxycholic Acid Signaling Pathways

Deoxycholic acid is not merely a digestive aid; it is also a signaling molecule that can modulate various cellular pathways, thereby influencing cell proliferation, apoptosis, and inflammation. The following diagrams illustrate some of the key signaling pathways affected by DCA.

Caption: DCA-induced EGFR signaling pathway.

Caption: DCA-activated FXR signaling pathway.

Caption: DCA-mediated TGR5 signaling cascade.

Caption: DCA's influence on Wnt/β-catenin signaling.

References

- 1. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Individual bile acids in portal venous and systemic blood serum of fasting man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Age-Related Changes of Plasma Bile Acid Concentrations in Healthy Adults—Results from the Cross-Sectional KarMeN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma deoxycholic acid concentration is elevated in postmenopausal women with newly diagnosed breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Portal venous bile acids in cholesterol gallstone disease: effect of treatment with chenodeoxycholic and cholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High level of deoxycholic acid in human bile does not promote cholesterol gallstone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. shimadzu.com [shimadzu.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxycholic Acid: A Comprehensive Technical Guide to its Core Role in Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycholic acid (DCA), a secondary bile acid produced by intestinal microbiota, plays a multifaceted and critical role in the regulation of cholesterol metabolism. Beyond its classical role in facilitating lipid digestion and absorption, DCA acts as a potent signaling molecule, modulating key nuclear receptors and signaling pathways that govern cholesterol homeostasis. This in-depth technical guide provides a comprehensive overview of the biosynthesis, metabolic functions, and regulatory mechanisms of deoxycholic acid in cholesterol metabolism. It summarizes quantitative data from key clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of gastroenterology, endocrinology, and cardiovascular disease.

Introduction